AX20017 -

AX20017

Catalog Number: EVT-261285
CAS Number:
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Highly selective PknG Inhibitor, blocking the proliferation of M. tuberculosis
AX20017 is a highly selective PknG Inhibitor. It acts by blocking the proliferation of M. tuberculosis.
Overview

AX20017 is a potent and selective inhibitor of protein kinase G (PknG), a critical virulence factor in pathogenic mycobacteria, particularly Mycobacterium tuberculosis. This compound has garnered attention due to its ability to disrupt the survival mechanisms of mycobacteria within host macrophages by inhibiting the kinase activity of PknG. The inhibition of PknG facilitates the lysosomal delivery and subsequent killing of mycobacteria, making AX20017 a potential therapeutic agent in combating tuberculosis.

Source and Classification

AX20017 is classified as a small-molecule inhibitor, specifically targeting serine/threonine kinases. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against PknG. The compound's effectiveness has been evaluated in various biochemical assays, demonstrating its high specificity for PknG over other kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of AX20017 involves several steps that include the design of the molecule based on the structural characteristics of PknG. The synthesis typically begins with the preparation of key intermediates, followed by coupling reactions that form the final compound. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to purify and confirm the structure of AX20017.

Key steps in the synthesis may include:

  • Formation of the core structure: Utilizing appropriate reagents to create the central scaffold.
  • Functionalization: Introducing specific functional groups that enhance binding affinity to the target kinase.
  • Purification: Employing chromatographic techniques to isolate pure AX20017.
Molecular Structure Analysis

Structure and Data

AX20017 has been characterized using X-ray crystallography, revealing its molecular structure in complex with PknG. The crystal structure shows that AX20017 occupies the adenosine-binding site of PknG, indicating its mechanism of action as an ATP-competitive inhibitor. The resolution of this structure is approximately 2.4 Å, providing detailed insights into the interactions between AX20017 and PknG.

The key features of AX20017's molecular structure include:

  • Binding pocket interactions: AX20017 forms multiple polar and non-polar interactions with residues in the binding pocket, which are crucial for its inhibitory effect.
  • Unique amino acid composition: The binding site contains amino acids not found in human kinases, contributing to the selectivity of AX20017.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving AX20017 is its binding to PknG, which inhibits its kinase activity. This interaction can be quantitatively assessed using biochemical assays that measure the phosphorylation activity of PknG in the presence of varying concentrations of AX20017.

The inhibition kinetics can be analyzed through:

  • IC50 determination: Establishing the concentration at which AX20017 inhibits 50% of PknG activity.
  • Kinetic assays: Utilizing luminescence-based assays to monitor ATP consumption during phosphorylation reactions.
Mechanism of Action

Process and Data

AX20017 exerts its effects by binding competitively to the ATP-binding site of PknG. This binding prevents ATP from associating with the kinase, thereby blocking its activity. As a result, mycobacteria are unable to evade lysosomal degradation within macrophages, leading to their eventual death.

Key points regarding its mechanism include:

  • Specificity for PknG: Directed mutagenesis studies have shown that alterations in specific residues within PknG significantly reduce the potency of AX20017.
  • Impact on mycobacterial survival: Inhibition leads to increased lysosomal delivery events for mycobacteria, enhancing their clearance by host immune cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AX20017 is characterized by several physical and chemical properties that influence its biological activity:

  • Molecular weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, which aids in its formulation for biological assays.
  • Stability: The compound exhibits stability under physiological conditions, making it suitable for in vitro and in vivo studies.

Additional analyses may include:

  • Melting point determination: To assess purity.
  • Spectroscopic methods: Such as UV-Vis or fluorescence spectroscopy for further characterization.
Applications

Scientific Uses

AX20017 has significant implications for research and therapeutic applications:

  • Tuberculosis treatment: As a selective inhibitor of PknG, it represents a potential candidate for developing new treatments against tuberculosis.
  • Research tool: Used in studies investigating mycobacterial pathogenesis and host-pathogen interactions.
  • Drug development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
Introduction

Medical Significance of Tuberculosis and Emergence of Drug-Resistant Strains

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, with approximately 10 million new cases and 1.4 million deaths annually [2] [6]. The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has severely compromised treatment efficacy. MDR-TB resists first-line drugs isoniazid and rifampicin, while XDR-TB adds resistance to fluoroquinolones and injectable second-line agents (e.g., amikacin) [6]. In 2023, 8.5% of U.S. TB cases showed isoniazid resistance, and 1.4% were MDR-TB [9]. This resistance arises from genomic mutations (e.g., rpoB S531L for rifampicin; katG S315T for isoniazid) and compensatory adaptations that enhance bacterial fitness [3] [6]. The COVID-19 pandemic has further disrupted TB control programs, amplifying the urgency for novel therapeutics.

Role of Eukaryotic-like Serine/Threonine Kinases in Mycobacterium tuberculosis Pathogenesis

Mtb encodes 11 eukaryotic-like serine/threonine protein kinases (STPKs) that regulate bacterial growth, metabolism, and virulence [4] [8]. Unlike mammalian kinases, these enzymes feature unique domain architectures and substrate specificities. PknG, a soluble kinase, is critically involved in intracellular survival by modulating host-pathogen interactions. Genetic studies confirm that PknG-knockout strains lose virulence but remain viable in vitro, highlighting its role as a non-essential pathogenicity factor [1] [8].

PknG as a Therapeutic Target: Mechanisms in Phagosome-Lysosome Fusion Inhibition

PknG enables Mtb to evade host immunity by blocking phagosome-lysosome fusion in macrophages. During infection, Mtb is phagocytosed into early phagosomes (marked by Rab5 GTPase), which normally mature into acidic phagolysosomes (Rab7+) for pathogen degradation [4]. PknG, secreted by Mtb into the macrophage cytosol, disrupts this process by phosphorylating host proteins involved in vesicular trafficking. Consequently, mycobacteria persist within non-acidified phagosomes [4] [8]. Crucially, PknG inhibition forces bacterial transfer to lysosomes, enabling killing [1] [5].

Discovery and Development of AX20017: Rationale for Targeting PknG

AX20017 emerged from high-throughput screening of 55,000 compounds to selectively inhibit PknG [1] [5]. Its development leveraged PknG’s dual advantages:

  • Extracellular accessibility: As a secreted protein, PknG inhibitors need not penetrate Mtb’s waxy cell wall [8].
  • Absence in humans: PknG’s ATP-binding pocket contains residues not found in human kinases, enabling selective targeting [1].
  • Table 1: Drug Resistance Profiles in TB
    Resistance TypeDefinitionKey Mutations
    MDR-TBResistant to isoniazid + rifampicinkatG S315T; rpoB S531L
    Pre-XDR-TBMDR + resistance to fluoroquinolone OR injectable agentgyrA A90V; rrs A1401G
    XDR-TBPre-XDR + resistance to bedaquiline/linezolidatpE G61A; rrl T460C

Properties

Product Name

AX20017

IUPAC Name

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17)

InChI Key

VATFNEMGBRWLHI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

AX20017; AX-20017; AX 20017; PknG Inhibitor;

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.